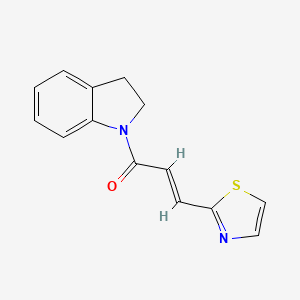
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one, also known as DHβE, is a compound that has been studied for its potential applications in scientific research. DHβE is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are important in the central nervous system (CNS). In
科学的研究の応用
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been studied in various scientific research applications. One of the main applications is in the study of the α4β2 subtype of nAChRs. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to be a selective antagonist of this subtype, which is important in the CNS. This subtype is involved in various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been used to study the role of this subtype in these processes.
作用機序
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE acts as a selective antagonist of the α4β2 subtype of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity. The α4β2 subtype of nAChRs is involved in various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been used to study the role of this subtype in these processes.
Biochemical and Physiological Effects:
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the α4β2 subtype of nAChRs, which is important in the CNS. This inhibition has been shown to affect various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has also been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has several advantages for lab experiments. It is a selective antagonist of the α4β2 subtype of nAChRs, which allows for the specific study of this subtype. It has also been shown to have potential therapeutic applications in the treatment of various diseases, which makes it an attractive target for drug development. However, there are also limitations to its use in lab experiments. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to have off-target effects on other nAChR subtypes, which can complicate the interpretation of results. It also has limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE. One direction is the development of more selective antagonists of the α4β2 subtype of nAChRs. This would allow for more specific studies of this subtype and could lead to the development of more targeted therapeutics. Another direction is the study of the off-target effects of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE on other nAChR subtypes. This could provide insights into the roles of these subtypes in various physiological processes. Finally, the potential therapeutic applications of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE in the treatment of various diseases could be further explored.
合成法
The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been described in the literature. One method involves the reaction of 2-amino-3-indolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to give (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE. Another method involves the reaction of 2-amino-3-indolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give the intermediate, which is then cyclized to form (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE.
特性
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-14(6-5-13-15-8-10-18-13)16-9-7-11-3-1-2-4-12(11)16/h1-6,8,10H,7,9H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUELJIXIVRAGLW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)





![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)